molecular formula C15H23ClN2O5S B2896518 N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride CAS No. 97498-41-4

N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride

Cat. No.: B2896518
CAS No.: 97498-41-4
M. Wt: 378.87
InChI Key: RBQCVOYXBOVFIA-UHFFFAOYSA-N
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Description

“N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” is a sulfonamide compound. Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .


Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . In the case of aromatic sulfonamides, the fully optimized most stable conformers possess characteristic L-shape structure stabilized via intramolecular hydrogen bonding system of the N–H···N type .

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

  • Enzyme Inhibitory Properties : A study reported the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, which showed moderate activity against Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) and good activity against lipoxygenase enzymes. These compounds also exhibited antimicrobial activities against selected bacterial and fungal species (Irshad et al., 2019).

Molecular Docking Studies

  • Molecular Docking Studies : Another research focused on synthesizing similar compounds and assessed their interaction with enzymes like BChE, AChE, and lipoxygenase through computational docking. This study highlights the importance of sulfonamides in enzyme inhibition (Irshad, 2018).

Antifungal and Anticancer Properties

  • Antimicrobial and Antifungal Effects : A study on the synthesis of new sulfonamides and carbamates showed that most compounds exhibited good antimicrobial activity, with specific derivatives demonstrating potent antifungal effects (Janakiramudu et al., 2017).
  • Anticancer Activity : Research on the synthesis of 6-aryl, 8- aryl, and 8-aryl-6-chloro-2-morpholino-1,3-benzoxazines indicated potential activity against PI3K and DNA-PK, key enzymes related to cancer cell proliferation. Some compounds in this series exhibited strong anti-proliferative activity against renal cancer cells, suggesting their utility in cancer treatment (Morrison et al., 2016).

Inhibitors of α-Glucosidase and Acetylcholinesterase

  • α-Glucosidase and Acetylcholinesterase Inhibitors : A study synthesized new sulfonamides with benzodioxane and acetamide moieties, which showed substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE. This suggests potential applications in managing diabetes and neurological conditions (Abbasi et al., 2019).

Safety and Hazards

While the specific safety and hazards of “N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” are not detailed in the retrieved papers, it’s important to note that sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Mechanism of Action

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S.ClH/c18-23(19,16-4-1-5-17-6-8-20-9-7-17)13-2-3-14-15(12-13)22-11-10-21-14;/h2-3,12,16H,1,4-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQCVOYXBOVFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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